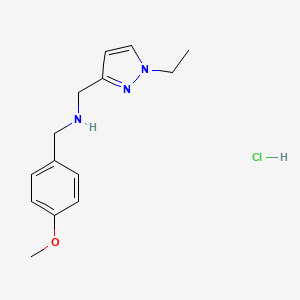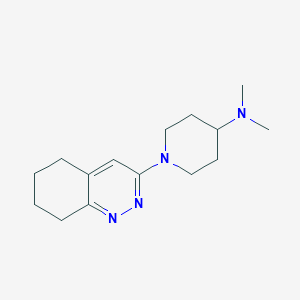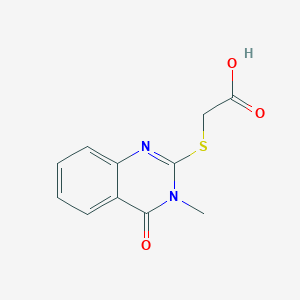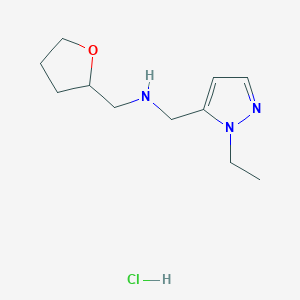
2-(1-Methyltriazol-4-yl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride: is a chemical compound that features a unique structure combining piperidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride typically involves a multi-step processThis reaction is highly efficient and produces the triazole ring in high yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as a bioorthogonal reagent. Its ability to undergo “click” reactions makes it useful for labeling and tracking biomolecules in living systems .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a scaffold for drug development, particularly in designing molecules that target specific enzymes or receptors .
Industry: In the industrial sector, bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is used in the synthesis of advanced materials, including polymers and dendrimers. Its unique structure imparts desirable properties to these materials, such as enhanced stability and functionality .
Mechanism of Action
The mechanism of action of bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the piperidine ring can interact with biological membranes, influencing cellular processes .
Comparison with Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature triazole rings and are used as ligands in coordination chemistry.
Uniqueness: Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is unique due to its combination of piperidine and triazole rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo “click” reactions makes it a versatile compound in various applications .
Properties
Molecular Formula |
C8H15ClN4 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
RSGKDMLUXPPQND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12228039.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228058.png)
![1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12228074.png)
![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
![3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12228082.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12228083.png)


![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide](/img/structure/B12228089.png)
![3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12228092.png)

![3-Cyclopropyl-6-{[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228099.png)

